Exemestane-13C-D4 (major)
Description
Fundamental Principles of Isotopic Labeling and Tracers
The core principle of isotopic labeling lies in the ability to distinguish between the labeled and unlabeled molecules. researchgate.net This distinction is not based on their chemical reactivity, which remains virtually identical, but on their physical properties. plos.org Isotopes can be either stable or radioactive. ijpcbs.com Radioactive isotopes, or radionuclides, are unstable and emit detectable radiation, while stable isotopes are not radioactive and are differentiated based on their mass difference. plos.orgijpcbs.com The labeled compound, often referred to as a tracer, mimics the behavior of its unlabeled counterpart, allowing researchers to track its absorption, distribution, metabolism, and excretion (ADME) in biological systems or to elucidate reaction mechanisms. researchgate.netnih.gov
Significance of Stable Isotopes (e.g., Carbon-13, Deuterium) in Analytical Chemistry
Stable isotopes, such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D), have become indispensable tools in modern analytical chemistry. medchemexpress.com Their non-radioactive nature makes them safe to handle and suitable for a wide range of studies, including those in humans. thieme-connect.de The primary significance of stable isotopes lies in their application as internal standards in quantitative analysis, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com
In mass spectrometry, the mass difference between the stable isotope-labeled compound and the analyte of interest allows for precise and accurate quantification, even in complex biological matrices. medchemexpress.com This is because the labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis. researchgate.net Deuterium labeling can also be used to probe kinetic isotope effects, providing insights into reaction mechanisms. nih.gov
Historical Context and Evolution of Labeled Compounds in Pharmaceutical Sciences
The use of isotopically labeled compounds in pharmaceutical sciences has evolved significantly over several decades. nih.gov Initially, radiolabeled compounds, particularly those with Carbon-14 and Tritium (³H), were instrumental in early drug metabolism and pharmacokinetic studies. smolecule.com These studies provided foundational knowledge on how drugs are processed by the body.
With the advancement of analytical instrumentation, particularly high-resolution mass spectrometry and NMR, the use of stable isotope-labeled compounds has become more widespread. nih.gov The ability to synthesize complex molecules with specific isotopic labels has allowed for more sophisticated investigations. mdpi.com Today, stable isotope-labeled compounds are critical throughout the drug development process, from discovery and preclinical studies to clinical trials, where they are used for metabolite identification, pharmacokinetic analysis, and as internal standards for bioanalytical assays. esschemco.comnih.gov
Properties
Molecular Formula |
C1913CH20D4O2 |
|---|---|
Purity |
99.2% by HPLC; 99% atom D |
Origin of Product |
United States |
Synthesis and Comprehensive Characterization of Exemestane 13c D4 Major
Advanced Synthetic Methodologies for Isotopic Incorporation
The creation of Exemestane-13C-D4 involves introducing stable isotopes at specific, strategic positions within the molecule. This requires a combination of stereoselective deuteration and precise carbon-13 enrichment techniques integrated into a multi-step synthetic pathway.
Stereoselective and Regioselective Deuteration Strategies
The introduction of deuterium (B1214612) atoms at specific locations (regioselectivity) and with a specific spatial orientation (stereoselectivity) is paramount for creating functional isotopologues. For steroidal structures like exemestane (B1683764), methods such as hydrogen isotope exchange (HIE) are commonly employed. snnu.edu.cnresearchgate.net These reactions often utilize catalysts to activate specific C-H bonds for exchange with a deuterium source, such as heavy water (D₂O). researchgate.net
Metal-catalyzed reactions, using catalysts based on palladium, iridium, or ruthenium, have proven effective for site-selective deuteration of complex molecules. snnu.edu.cnacs.orgacs.org For instance, ruthenium nanoparticles have been used for the regioselective and stereospecific deuteration of bioactive nitrogen-containing compounds. researchgate.net In the context of Exemestane-D4, deuteration is typically targeted at the 6-methylene group and the C-16 position of the steroid's D-ring. synzeal.comesschemco.com The deuteration at the C-16 position can be achieved through base-catalyzed exchange on a suitable precursor, while introducing deuterium at the 6-methylene position requires specific steps during its formation.
Carbon-13 Enrichment Techniques for Steroidal Skeletons
Incorporating a ¹³C atom into the complex steroidal framework of exemestane necessitates the use of a labeled precursor early in the synthetic sequence. nih.gov A common strategy involves utilizing a commercially available, ¹³C-labeled starting material that can be elaborated into the final steroidal structure. For Exemestane-13C-D4 (major), the carbon-13 label is located at the C-19 position. esschemco.com
The synthesis often starts from a simpler, labeled steroid precursor. The preparation of [(¹³C)₃]exemestane has been reported starting from testosterone, indicating that foundational steroids are common starting points for labeled syntheses. nih.gov The introduction of the ¹³C label can also be achieved via methylation using a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, at a suitable stage in the synthesis. smolecule.com The analysis of carbon isotope ratios (δ¹³C) is a crucial technique for verifying the incorporation and position of the label, often measured by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). nih.govrsc.org
Multi-Step Synthesis Pathways for Exemestane-13C-D4 (major)
The total synthesis of Exemestane-13C-D4 is a complex, multi-step process that combines the strategies for deuteration and carbon-13 labeling. nih.govsavemyexams.com The synthesis typically begins with a suitable steroid precursor, such as androstenedione (B190577) or a related compound. caldic.com
A plausible synthetic route can be outlined as follows:
Preparation of a Labeled Precursor: The synthesis may start with a ¹³C-labeled androstenedione derivative, where the C-19 methyl group contains the ¹³C atom.
Introduction of Deuterium: Deuterium atoms are introduced at the C-16 position of the steroid D-ring via a base-catalyzed H/D exchange reaction on an intermediate.
Formation of the Dienone System: The characteristic 1,4-diene-3-one system in the A-ring of exemestane is typically formed through dehydrogenation of a 4-en-3-one precursor, often using an oxidizing agent like dichlorodicyanobenzoquinone (DDQ). caldic.com
Introduction of the 6-Methylene Group: The key 6-methylene group is introduced. One method involves a Mannich reaction on the 3-oxo-1,4-diene steroid with a deuterated formaldehyde (B43269) equivalent and dimethylamine. This step must be carefully controlled to ensure the incorporation of two deuterium atoms at the exocyclic methylene (B1212753) position.
Final Oxidation (if necessary): If the synthesis started from a precursor with a hydroxyl group at C-17 (like testosterone), a final oxidation step is required to form the 17-ketone of exemestane. lookchem.com
This pathway, which can take multiple steps, is designed to build the complex molecule while precisely placing the isotopic labels. nih.gov
Isolation and Purification Protocols
Following the synthesis, the crude Exemestane-13C-D4 must be isolated and rigorously purified to remove unreacted starting materials, reagents, and side products to achieve the high purity required for its use as an analytical standard. esschemco.com
Chromatographic Purification Techniques
Chromatography is the cornerstone of purification for exemestane and its isotopologues. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is widely utilized. acs.orgresearchgate.netoup.com
These methods allow for the effective separation of exemestane from structurally similar impurities. researchgate.net The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation.
| Technique | Column | Mobile Phase Example | Application | Reference |
| RP-HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile (B52724):Water (60:40 v/v) | Separation from degradation products | oup.comresearchgate.net |
| RP-HPLC | Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm) | Phosphate Buffer (pH 4.0):Acetonitrile (40:60 v/v) | Stability-indicating assays | e-journals.in |
| LC-MS/MS | Phenyl Column | Isocratic elution | Quantitation in human plasma | nih.gov |
| RP-HPLC | C18 ODS (150 mm × 4.6 µm, 5 µm) | Methanol:Water with Formic Acid and Acetonitrile | Simultaneous estimation with other compounds | acs.org |
These chromatographic methods are essential for achieving high chemical purity, often exceeding 98-99%. esschemco.comgoogle.comgoogle.com
Physico-chemical Separation Methods
In addition to chromatography, other physico-chemical methods are employed, often as initial purification steps or for bulk separation.
Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. Crude exemestane can be purified by dissolving it in a suitable hot solvent or solvent mixture (e.g., acetonitrile, methanol, acetone, ethyl acetate) and allowing it to cool, which induces the precipitation of the purified product. google.comgoogle.com Multiple recrystallization steps can significantly increase the purity of the final compound. For example, refluxing crude exemestane in acetonitrile, followed by cooling and filtration, has been shown to increase HPLC purity to over 99%. google.com
Electrophoretic Techniques: Capillary Zone Electrophoresis (CZE) has been developed for the separation of aromatase inhibitors, including exemestane. ubbcluj.ro By optimizing parameters such as the background electrolyte (e.g., sodium tetraborate), applied voltage, and temperature, CZE can achieve efficient separation within minutes. ubbcluj.ro This method relies on the differential migration of analytes in an electric field based on their charge-to-size ratio and is particularly useful for analytical-scale separation.
Solvent Extraction: Based on its lipophilic nature and practical insolubility in water, solvent extraction can be used as an initial clean-up step to separate exemestane from aqueous-soluble impurities. fda.gov
Through the combined application of these advanced synthesis and purification strategies, Exemestane-13C-D4 (major) can be produced with high chemical and isotopic purity, making it a reliable internal standard for sensitive analytical methods like LC-MS/MS. esschemco.comnih.govnih.gov
Spectroscopic and Mass Spectrometric Elucidation of Isotopic Labeling
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the confirmation of the elemental composition and the successful incorporation of the desired number of stable isotopes. For Exemestane-13C-D4 (major), with a molecular formula of C₁₉¹³CH₂₀D₄O₂, the expected monoisotopic mass is 301.42 g/mol . esschemco.comsimsonpharma.com
Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of pharmaceutical compounds, and ESI-MS spectra for specific lots of Exemestane-13C-D4 have confirmed the presence of the monoisotopic [M+H]⁺ ion. esschemco.com The high resolving power of instruments like an Orbitrap or a time-of-flight (TOF) mass spectrometer allows for the differentiation between the isotopically labeled compound and any unlabeled or partially labeled species, thereby confirming isotopic purity. The measured mass is compared against the theoretically calculated mass, with the deviation typically being in the low parts-per-million (ppm) range, which provides strong confidence in the compound's identity.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for Exemestane-13C-D4 (major)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉¹³CH₂₀D₄O₂ |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 302.23XXXX |
| Measured m/z | 302.23XXXX |
| Mass Error (ppm) | < 5 ppm |
| Isotopic Purity (¹³C) | ≥ 99% |
Note: The specific calculated and measured m/z values are illustrative as the detailed experimental data is not publicly available. The data is based on typical specifications for such compounds.
The chemical name for the deuterated analog, (8R,9S,10R,13S,14S)-10,13-Dimethyl-6-(methylene-d2)-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione-16,16-d2, indicates that two deuterium atoms are located on the exocyclic methylene group at position 6, and two are at position 16. synzeal.com In the ¹H NMR spectrum, the absence or significant reduction of the signals corresponding to the protons at these positions, when compared to the spectrum of unlabeled Exemestane, provides direct evidence of successful deuteration. The ¹H NMR spectrum of a specific lot of Exemestane-13C-D4 (major) was recorded at 600 MHz using DMSO-d₆ as the solvent, indicating the level of analytical rigor applied. esschemco.com
Table 2: Illustrative ¹H NMR Data Comparison for Key Protons in Exemestane vs. Exemestane-13C-D4 (major)
| Proton Position | Unlabeled Exemestane (Expected δ, ppm) | Exemestane-13C-D4 (major) (Expected Observation) |
|---|---|---|
| H-6 (methylene) | ~4.9-5.1 | Signal absent or significantly reduced |
| H-16 | ~2.0-2.2 | Signal absent or significantly reduced |
Note: The chemical shift values are approximate and for illustrative purposes. The key observation is the change in the spectrum due to isotopic labeling.
The chemical purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. This analysis separates the main compound from any synthesis-related impurities or degradation products. For Exemestane-13C-D4 (major), a chemical purity of ≥98% by HPLC is a common quality standard. esschemco.com The combination of high chemical purity and high isotopic enrichment ensures the reliability of the labeled compound in quantitative assays.
Table 3: Purity and Enrichment Data for Exemestane-13C-D4 (major)
| Analysis | Parameter | Specification |
|---|---|---|
| HPLC | Chemical Purity | ≥ 98% |
| Mass Spectrometry | Isotopic Enrichment (¹³C) | ≥ 99 atom % |
Exemestane 13c D4 Major As a Stable Isotope Labeled Internal Standard Sil is
Theoretical Framework of Internal Standardization in Quantitative Bioanalysis
The fundamental principle of internal standardization is to add a known quantity of a reference compound—the internal standard (IS)—to all samples, calibrators, and quality controls within an analytical batch. wuxiapptec.com This compound should ideally be a stable isotope-labeled version of the analyte. scispace.com The final concentration of the analyte is determined by calculating the ratio of the analyte's response to the IS's response. wuxiapptec.comsepscience.com This ratiometric approach allows the IS to correct for variability that can be introduced at multiple stages of the analytical process. scioninstruments.com
Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous components like salts, lipids, and proteins. chromatographyonline.comeijppr.com During mass spectrometric analysis, these co-eluting components can interfere with the ionization of the target analyte at the ion source, a phenomenon known as the matrix effect. cdc.goveijppr.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. nih.gov
A SIL-IS, like Exemestane-13C-D4, is the ideal tool to counteract these matrix effects. chromatographyonline.com Because it is chemically almost identical to the analyte (exemestane), it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.com Consequently, any variation in the analyte's signal caused by the matrix is mirrored in the SIL-IS signal. The ratio of the analyte to the SIL-IS remains constant, thereby nullifying the impact of the matrix effect and ensuring the accuracy of the final measurement. wuxiapptec.comwaters.com
Bioanalytical methods often involve multiple sample preparation steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), followed by evaporation and reconstitution. scioninstruments.com Throughout this multi-step process, analyte loss can occur due to incomplete extraction, adsorption to surfaces, or degradation. wuxiapptec.comscispace.com It is challenging to ensure that the recovery of the analyte is 100% and consistent across all samples.
By adding the SIL-IS to the sample at the very beginning of the workflow, it undergoes the exact same preparation procedures as the analyte. nih.govmsacl.org Any physical loss of the analyte during extraction or other handling steps will be matched by a proportional loss of the SIL-IS. sepscience.com This ensures that the analyte-to-IS ratio remains unaffected by variations in sample recovery, significantly improving the precision and accuracy of the results. masontechnology.iechromatographyonline.com
The performance of a mass spectrometer can fluctuate, even during a single analytical run. nih.gov Factors such as changes in the ionization efficiency at the source or minor drifts in detector sensitivity can alter the instrument's response. scispace.comscioninstruments.com These variations can compromise the reproducibility of the data.
A SIL-IS is indispensable for correcting these instrumental fluctuations. cerilliant.com Since the SIL-IS and the analyte are analyzed simultaneously and have nearly identical chemical and physical properties, they are ionized and detected with the same efficiency. wuxiapptec.com Any drift in the instrument's performance will affect both compounds equally. scioninstruments.com By using the response ratio for quantification, the method normalizes for these variations, leading to robust and reproducible results. nih.gov
Advantages of Exemestane-13C-D4 (major) as a SIL-IS
Exemestane-13C-D4 is specifically designed to be an optimal internal standard for the quantification of exemestane (B1683764). Its structure incorporates stable isotopes of both carbon (¹³C) and deuterium (B1214612) (D), providing a significant mass difference from the unlabeled analyte while preserving its essential physicochemical characteristics.
The primary advantage of a SIL-IS is its ability to mimic the analyte. nih.gov Exemestane-13C-D4, having the same core structure as exemestane, exhibits nearly identical physicochemical properties, such as solubility, pKa, and hydrophobicity. wuxiapptec.com This ensures that it behaves identically during sample extraction and chromatographic separation. wuxiapptec.com The ideal SIL-IS should co-elute perfectly with the analyte. waters.com Research has shown that the retention times for exemestane and its isotopically labeled standards are nearly indistinguishable, confirming their similar chromatographic behavior. mdpi.com While heavy deuterium labeling can sometimes lead to slight shifts in retention time (an "isotope effect"), the use of ¹³C labeling is known to minimize this issue, making ¹³C-labeled standards the preferred choice for quantification. waters.comfoodriskmanagement.com
Table 1: Comparison of Chromatographic Retention Times for Exemestane and its Stable Isotope-Labeled Internal Standard
This table presents data from a study demonstrating the near-identical chromatographic behavior of exemestane and its SIL-IS, a critical factor for effective internal standardization.
| Compound | Average Retention Time (minutes) |
| Exemestane | 2.82 mdpi.com |
| [¹³C, D₃]-Exemestane | 2.81 mdpi.com |
The ultimate goal of using a SIL-IS like Exemestane-13C-D4 is to enhance the quality of the bioanalytical data. By effectively compensating for matrix effects, sample loss, and instrumental variability, SIL-IS significantly improves the accuracy, precision, and reproducibility of quantitative methods. wuxiapptec.comthermofisher.com Studies consistently show that methods employing SIL-IS yield superior performance compared to those using external standards or structural analog internal standards. nih.govnih.gov The use of ¹³C-labeled standards, in particular, has been shown to dramatically improve the trueness and precision of LC-MS/MS methods. nih.gov Validation data from assays using labeled exemestane demonstrate high precision, a direct result of effective internal standardization.
Table 2: Example of Interday Precision in an LC-MS/MS Assay for Exemestane Using a Labeled Internal Standard
This table illustrates the high level of precision achievable with a validated bioanalytical method employing a stable isotope-labeled internal standard. Precision is shown as the coefficient of variation (%CV) or relative standard deviation (%RSD) at different concentration levels.
| Analyte | Concentration Level | Interday Precision (%RSD) |
| Exemestane | Low (10 ng/mL) | 6.6 - 11.1% researchgate.net |
| Exemestane | Medium (50 ng/mL) | 4.9 - 9.1% researchgate.net |
| Exemestane | High (100 ng/mL) | 4.9 - 9.1% researchgate.net |
Mitigating Inter- and Intra-Batch Variability
A primary advantage of using Exemestane-13C-D4 as an internal standard is its ability to effectively normalize for variability both within a single analytical run (intra-batch) and between different runs (inter-batch). nih.govrsc.org Analytical variability can stem from multiple sources, including inconsistencies in sample extraction recovery, matrix effects (where components of the biological sample suppress or enhance the analyte's signal), and fluctuations in instrument performance. rsc.orgsigmaaldrich.comnih.gov
Because the SIL-IS has virtually identical physicochemical properties to the analyte, it is subject to the same variations. researchgate.net For instance, if a portion of the analyte is lost during a sample preparation step, a proportional amount of the SIL-IS will also be lost. sigmaaldrich.com By measuring the ratio of the analyte's response to the internal standard's response, these variations are canceled out, leading to more consistent and reliable quantification. lgcstandards.com
Research and regulatory guidelines emphasize the importance of minimizing variability. For example, precision is assessed by calculating the coefficient of variation (%CV) for quality control (QC) samples at different concentrations. europa.eubiorxiv.org Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) state that the intra- and inter-run CV values should generally not exceed 15%, except at the lower limit of quantification (LLOQ), where it should not exceed 20%. europa.eunalam.ca The use of an SIL-IS like Exemestane-13C-D4 is instrumental in meeting these stringent requirements, correcting for the inevitable variations that occur in complex biological matrices and ensuring the integrity of pharmacokinetic and other quantitative studies. nih.govrsc.org
Critical Evaluation of SIL-IS Performance
While Exemestane-13C-D4 is a powerful tool, a critical evaluation of its performance characteristics is essential during method validation to ensure data integrity. europa.eu This involves assessing the stability of the isotopic labels, potential chromatographic effects, and the purity of the standard itself.
Assessment of Potential Deuterium Scrambling and Back-Exchange
A key consideration for any deuterium-labeled standard is the stability of the labels. sigmaaldrich.com Deuterium atoms can sometimes be lost from the standard and replaced by protons from the solvent, a process known as back-exchange. acanthusresearch.comsigmaaldrich.com This is particularly a risk if the deuterium labels are located on chemically labile positions, such as on heteroatoms (O, N) or on carbons adjacent to carbonyl groups, where they can be exchanged under certain pH or temperature conditions. acanthusresearch.comsigmaaldrich.com
Loss of deuterium from the internal standard is a critical issue as it can compromise the accuracy of the results. sigmaaldrich.com If the SIL-IS loses its labels, it can be incorrectly measured as the unlabeled analyte, leading to a false positive or an overestimation of the analyte's concentration. sigmaaldrich.com The combination of both ¹³C and deuterium labels in Exemestane-13C-D4 provides an advantage, as ¹³C labels are not susceptible to exchange. researchgate.net However, validation studies must still rigorously assess the stability of the deuterium labels under the specific conditions of the analytical method, including sample storage, extraction, and chromatography, to ensure no significant exchange occurs. acanthusresearch.comsigmaaldrich.com
Investigation of Isotope Effects on Chromatographic Retention Times
Although SIL-IS are chemically very similar to their unlabeled counterparts, the difference in mass due to isotopic labeling can sometimes lead to slight differences in chromatographic behavior. scispace.com This phenomenon, known as the chromatographic isotope effect, can cause the labeled and unlabeled compounds to separate slightly and have different retention times. scispace.com While often minimal, even a small shift can be problematic if it leads to differential exposure to matrix effects. researchgate.net
If the analyte and its SIL-IS elute at slightly different times, they may encounter different co-eluting matrix components that can uniquely suppress or enhance their respective signals in the mass spectrometer's ion source. researchgate.net This would violate the core assumption that the internal standard perfectly mimics the analyte's ionization behavior, potentially leading to inaccurate quantification. researchgate.netscispace.com Therefore, during method development, it is crucial to verify that Exemestane-13C-D4 co-elutes as closely as possible with unlabeled exemestane under the established chromatographic conditions. scispace.com
| Parameter | Unlabeled Analyte (Exemestane) | SIL-IS (Exemestane-13C-D4) | Observation | Reference |
| Typical Retention Time | 2.5 min | ~2.5 min | Deuterium labeling can sometimes cause minor shifts in retention time. Co-elution must be verified during method validation. | researchgate.net |
| Mass Transition (m/z) | 297 -> 121 | 300 -> 123 | The mass difference allows for specific detection without mutual interference. | researchgate.netnih.gov |
| Potential Issue | - | Isotope Effect | A significant retention time difference could lead to differential matrix effects, compromising quantification accuracy. | researchgate.netscispace.com |
Table data is illustrative, based on typical values found in literature for exemestane and its labeled analogues.
Considerations for Cross-Contamination with Unlabeled Analyte
Regulatory guidelines from the FDA recommend that the presence of unlabeled analyte in the SIL-IS be checked during method validation. fda.gov If detected, its potential influence on the assay's accuracy must be evaluated. fda.gov High-quality Exemestane-13C-D4 typically has a high isotopic purity (e.g., 99% atom D, 99% atom ¹³C), which minimizes this risk. esschemco.com However, this must be confirmed for each new lot of the standard. lgcstandards.com
Regulatory Guidelines and Best Practices for SIL-IS Implementation
The use of SIL-IS like Exemestane-13C-D4 in bioanalytical methods is governed by comprehensive guidelines from regulatory authorities such as the FDA and EMA. europa.eueuropa.eufda.gov These guidelines ensure that analytical methods are robust, reliable, and suitable for their intended purpose, which is often to support regulatory submissions for drug products. europa.eu
Key best practices and regulatory expectations include:
Method Validation: A full validation must be performed to demonstrate the method's performance characteristics, including selectivity, accuracy, precision, stability, and matrix effects. europa.eueuropa.eu
Internal Standard Selection: The use of a stable isotope-labeled version of the analyte is the recommended approach for mass spectrometric assays. fda.gov The IS should be of high purity and its stability must be ensured. fda.govtandfonline.com
Calibration Curve: The calibration curve must be prepared with at least six non-zero concentration levels, and the back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ). nalam.capmda.go.jp
Purity and Cross-Contamination: The SIL-IS must be checked for the presence of unlabeled analyte. fda.gov The response from interfering components in blank matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response. nalam.ca
Stability: The stability of the analyte and the internal standard must be thoroughly evaluated under various conditions, including in the stock solution, in the biological matrix during storage (freeze-thaw, long-term), and in the processed sample. europa.eutandfonline.com
Advanced Bioanalytical Method Development and Validation Utilizing Exemestane 13c D4 Major
Design and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
The inherent sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) make it the preferred technique for the quantification of Exemestane (B1683764) in biological samples. ijpcbs.comnih.gov The development of a successful LC-MS/MS method hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Optimization of Chromatographic Separation Parameters (e.g., stationary phase, mobile phase composition)
The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and baseline separation of Exemestane and its internal standard from endogenous interferences. nih.gov This ensures the accuracy and reliability of the quantification.
Several reversed-phase HPLC columns have been evaluated for Exemestane analysis, including Acquity UPLC BEH C18, Accucore aQ, Kinetex C18, and Phenyl columns. nih.govresearchgate.net The Acquity UPLC BEH C18 and Kinetex C18 columns have demonstrated superior performance, providing excellent peak symmetry and shorter run times. ijpcbs.comnih.gov The use of a core-shell column, for instance, has been shown to improve selectivity. nih.gov
The mobile phase composition is a critical factor influencing separation. Various combinations of organic solvents like acetonitrile (B52724) and methanol, along with aqueous phases containing additives such as formic acid or acetic acid, are typically investigated. ijpcbs.comnih.gov A gradient elution program, starting with a lower percentage of the organic phase and gradually increasing it, is often employed to effectively separate the analyte from plasma interferences and to wash out nonpolar components. ijpcbs.com For example, a mobile phase consisting of 0.01% (v/v) acetic acid in water and acetonitrile in a gradient composition has been successfully used. ijpcbs.com The addition of 0.1% acetic acid to the aqueous phase has been noted to significantly enhance the signal response for Exemestane. nih.govmdpi.com
Table 1: Optimized Chromatographic Conditions for Exemestane Analysis
| Parameter | Condition | Reference |
| Stationary Phase | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase A | 0.1% Acetic Acid in Water | nih.govmdpi.com |
| Mobile Phase B | Acetonitrile | nih.govmdpi.com |
| Flow Rate | 0.3 mL/min | nih.govmdpi.com |
| Column Temperature | Optimized as needed | mdpi.com |
| Injection Volume | 10 µL | ijpcbs.com |
Mass Spectrometric Parameters for Selective Reaction Monitoring (SRM) Transitions
Selective Reaction Monitoring (SRM) is a highly specific and sensitive MS/MS technique used for quantification. It involves monitoring a specific precursor ion to product ion transition. For Exemestane, the protonated molecular ion [M+H]+ is typically selected as the precursor ion. The optimization of collision energy is crucial for generating a stable and abundant product ion, which is essential for a robust SRM transition. ionsource.com
The SRM transition for Exemestane is consistently reported as m/z 297.0 → 121.0. nih.govresearchgate.net For its isotopically labeled internal standard, Exemestane-13C-D4, the corresponding transition would be based on its molecular weight. While specific transitions for Exemestane-13C-D4 (major) are not detailed in the provided search results, a similar labeled compound, [13C, D3]-exemestane, utilizes the transition m/z 300.1 → 121.0. nih.gov Another labeled variant, exemestane-D2, uses m/z 299.4 → 123.2. ijpcbs.com The selection of a stable and unique fragment ion is critical to avoid interference and ensure the specificity of the assay. ionsource.comchromforum.org
Table 2: Exemplary SRM Transitions for Exemestane and its Labeled Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Exemestane | 297.0 | 121.0 | nih.govresearchgate.net |
| [13C, D3]-Exemestane | 300.1 | 121.0 | nih.gov |
| Exemestane-D2 | 299.4 | 123.2 | ijpcbs.com |
| 13C3-Exemestane | 300.0 | 123.2 | researchgate.net |
Ionization Source Optimization (e.g., Electrospray Ionization)
Electrospray Ionization (ESI) is the most commonly used ionization technique for the analysis of Exemestane due to its nonpolar steroidal structure. ijpcbs.com Operating in the positive ionization mode generally provides a strong and stable signal for the analyte. ijpcbs.commdpi.com Optimization of ESI source parameters is vital for maximizing the ionization efficiency and, consequently, the sensitivity of the method.
Key parameters to optimize include the sprayer voltage, nebulizing gas flow rate, and ion source temperature. chromatographyonline.comelementlabsolutions.com Adjusting the sprayer voltage can significantly improve sensitivity, with lower voltages often being preferable to prevent unstable signals or corona discharge. elementlabsolutions.com The position of the ESI sprayer relative to the mass spectrometer's sampling cone is another parameter that should be optimized to enhance the signal for analytes with varying surface activities. chromatographyonline.com The ion source temperature and desolvation gas flow are adjusted to facilitate efficient solvent evaporation and ion desolvation. elementlabsolutions.com For instance, in one method, the ion transfer tube and vaporizer temperatures were set to 340 °C and 360 °C, respectively, with an ion spray voltage of 3600 V. mdpi.com
Method Sensitivity and Selectivity Enhancement
Achieving a low lower limit of quantification (LLOQ) is often a primary objective in bioanalytical method development, particularly for pharmacokinetic studies where drug concentrations can be very low. Several strategies can be employed to enhance the sensitivity and selectivity of an LC-MS/MS method for Exemestane.
The use of a stable isotopically labeled internal standard like Exemestane-13C-D4 is fundamental. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved precision and accuracy. scispace.com Furthermore, optimizing the sample extraction procedure is critical. Liquid-liquid extraction (LLE) with solvents like a mixture of ethyl acetate (B1210297) and n-hexane has been shown to provide good recovery and a clean extract, thereby improving sensitivity. ijpcbs.com
Chromatographic enhancements, such as using core-shell columns, can increase selectivity and lead to a lower LLOQ. nih.gov Additionally, careful selection of the mobile phase and its additives, as mentioned earlier, can boost the analyte's signal response. nih.govmdpi.com By eliminating background noise from the blank plasma matrix through efficient chromatographic separation, the signal-to-noise ratio can be significantly improved, allowing for lower detection limits. ijpcbs.com The sensitivity of reported methods for Exemestane has reached as low as 0.05 ng/mL, although this may require larger plasma volumes. nih.gov
Rigorous Validation of Bioanalytical Methods
Once an LC-MS/MS method is developed, it must undergo rigorous validation to ensure its reliability and reproducibility for its intended purpose. This validation is performed in accordance with regulatory guidelines.
Linearity and Calibration Curve Establishment
A key aspect of method validation is establishing the linearity of the method over a defined concentration range. This is achieved by constructing a calibration curve, which plots the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.govsemanticscholar.org
Calibration standards are prepared by spiking blank biological matrix (e.g., plasma) with known concentrations of Exemestane. mdpi.comsemanticscholar.org The use of an isotopically labeled internal standard like Exemestane-13C-D4 at a constant concentration across all standards and samples is essential for accurate quantification. scispace.com The calibration curve is typically generated using a weighted least-squares linear regression model, with a weighting factor such as 1/x² often applied to ensure accuracy across the entire range, especially at the lower end. mdpi.com
A successful validation demonstrates a strong correlation between the measured response and the concentration, with a coefficient of determination (r²) greater than 0.99 being a common acceptance criterion. mdpi.comnih.gov Linearity has been demonstrated for Exemestane over various ranges, such as 0.100–40.0 ng/mL and 0.4–75 ng/mL in human and mouse plasma, respectively. ijpcbs.commdpi.com
Table 3: Linearity Parameters from a Validated Exemestane Bioanalytical Method
| Parameter | Value | Reference |
| Concentration Range | 0.4–75 ng/mL | mdpi.com |
| Regression Model | Weighted Least-Squares Linear Regression (1/x²) | mdpi.com |
| Coefficient of Determination (r²) | > 0.997 | mdpi.com |
Investigation of Exemestane Metabolism and Biotransformation Pathways (in vitro/animal models)
The use of stable isotope-labeled exemestane, such as Exemestane-13C-D4, is instrumental in pre-clinical studies to trace and quantify the drug and its metabolites in biological systems. smolecule.com This allows for a precise understanding of its metabolic fate without the complexities of radiolabeling.
In pre-clinical research, Exemestane-13C-D4 acts as an isotopic tracer, facilitating the identification and structural elucidation of novel metabolites. Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique employed for this purpose. researchgate.net By tracking the mass shift introduced by the carbon-13 and deuterium (B1214612) atoms, researchers can distinguish drug-related material from endogenous compounds in complex biological matrices like urine and plasma. smolecule.comresearchgate.net
Studies have successfully used this approach to identify previously unknown major metabolites. For instance, research has led to the identification of cysteine conjugates of exemestane and its reduced form, 17β-dihydroexemestane (17β-DHE), as significant metabolites in both urine and plasma. researchgate.net The structures of these metabolites, such as 6-methylcysteinylandrosta-1,4-diene-3,17-dione (6-EXE-cys) and 6-methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one (6-17β-DHE-cys), were confirmed by comparison with chemically synthesized standards. researchgate.net The use of isotopically labeled internal standards, like [13C, D3]-exemestane, is crucial for accurate quantification in these studies. mdpi.com
The major metabolic pathways identified include the reduction of the 17-keto group to form 17-hydroexemestane (MI) and the oxidation of the 6-methylene group to form 6-hydroxymethylexemestane (MII). nih.gov
Table 1: Identified Metabolites of Exemestane in Pre-clinical Models
| Metabolite Name | Abbreviation | Method of Identification | Reference |
|---|---|---|---|
| 17β-dihydroexemestane | 17β-DHE / MI | LC-MS | researchgate.netnih.gov |
| 6-hydroxymethylexemestane | MII | LC-MS | nih.gov |
| 6-methylcysteinylandrosta-1,4-diene-3,17-dione | 6-EXE-cys | LC-MS | researchgate.net |
| 6-methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one | 6-17β-DHE-cys | LC-MS | researchgate.net |
In vitro studies using human liver microsomes (HLMs) and recombinant P450 isoforms have been pivotal in characterizing the enzymatic pathways responsible for exemestane metabolism. nih.gov These studies have shown that exemestane is metabolized by multiple Cytochrome P450 enzymes.
Specifically, the formation of 17-hydroexemestane (MI) has been linked to CYP1A2 and CYP4A11 activities. nih.gov The oxidation to 6-hydroxymethylexemestane (MII) is primarily mediated by the CYP3A family, particularly CYP3A4. mdpi.comnih.gov Interestingly, studies in Cyp3a-deficient mice revealed that the absence of this enzyme did not significantly alter the systemic exposure to exemestane, suggesting that alternative metabolic pathways can compensate for its deficiency. mdpi.comnih.govnih.govdntb.gov.ua
Besides CYPs, aldo-keto reductases (AKRs) are involved in the reduction of the 17-keto group. plos.orgaccord-healthcare.asia Furthermore, UDP-glucuronosyltransferases (UGTs), specifically UGT2B17, are responsible for the glucuronidation of 17-dihydroexemestane, a major elimination pathway. researchgate.netnih.gov Glutathione-S-transferases (GSTs), such as GSTA1 and M1, are involved in the formation of glutathione (B108866) conjugates, which are further processed into cysteine conjugates. researchgate.net
Table 2: Enzymes Involved in Exemestane Metabolism in Non-human Systems
| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Reference |
|---|---|---|---|
| Cytochrome P450 | CYP1A2, CYP4A11 | Formation of 17-hydroexemestane (MI) | nih.gov |
| Cytochrome P450 | CYP3A4 | Oxidation to 6-hydroxymethylexemestane (MII) | mdpi.comnih.gov |
| Aldo-keto reductases | AKR family | Reduction of 17-keto group | plos.orgaccord-healthcare.asia |
| UDP-glucuronosyltransferases | UGT2B17 | Glucuronidation of 17-dihydroexemestane | researchgate.netnih.gov |
Quantitative analysis in pre-clinical models provides insights into the kinetics of metabolite formation. In vitro enzyme kinetic studies have determined the catalytic efficiency of different P450 isoforms. For instance, recombinant CYP3A4 was found to be highly efficient in catalyzing the formation of MII from exemestane, with a catalytic efficiency (Clint) of 840 nl/pmol P450 × min. nih.gov This was significantly higher than other P450s investigated. nih.gov For the formation of MI, recombinant CYP1A1 showed the highest catalytic efficiency at 150 nl/pmol P450 × min. nih.gov
Non-clinical Pharmacokinetic and Disposition Studies in Animal Models
Animal models are crucial for understanding the pharmacokinetic properties of exemestane before human trials. The use of isotopically labeled compounds like Exemestane-13C-D4 enhances the precision of these studies. smolecule.commdpi.com
ADME studies in animal models such as rats and dogs have provided foundational knowledge on the disposition of exemestane. fda.govmedsafe.govt.nz
Absorption: Following oral administration, exemestane is absorbed rapidly. medsafe.govt.nznih.gov However, it undergoes a significant first-pass effect, which limits its absolute bioavailability. fda.govmedsafe.govt.nz
Distribution: Exemestane is widely distributed into tissues, which is expected due to its high lipophilicity. fda.govcancercareontario.ca Plasma protein binding is approximately 90%. medsafe.govt.nz Studies in rats showed that exemestane and/or its metabolites appear in milk shortly after oral administration. medsafe.govt.nz
Metabolism: As detailed previously, exemestane is extensively metabolized in animal models. cancercareontario.caresearchgate.net The primary routes are oxidation via CYP enzymes and reduction by aldo-keto reductases, followed by conjugation reactions. nih.govaccord-healthcare.asia
Excretion: After administration of radiolabeled exemestane, the radioactivity is excreted in roughly equal amounts in urine and feces. fda.govcancercareontario.ca Less than 1% of the dose is excreted as the unchanged parent drug in urine. fda.gov
Pre-clinical studies in rats and dogs have estimated the absolute bioavailability of exemestane to be around 5%, highlighting the extensive first-pass metabolism. fda.govnih.gov The oral bioavailability can be significantly influenced by formulation; for example, a self-microemulsifying drug delivery system (SMEDDS) was shown to increase the bioavailability in rats by 2.9-fold compared to a suspension. nih.gov
Pharmacokinetic studies in mice have been conducted to assess systemic exposure. mdpi.comnih.gov In one study, after an oral dose of 20 mg/kg, the maximum plasma concentration (Cmax) and area under the curve (AUC) were determined. mdpi.comnih.gov These studies are essential for understanding how genetic factors, such as the deficiency of certain metabolizing enzymes, can impact the drug's pharmacokinetics. mdpi.comnih.gov
Table 3: Pharmacokinetic Parameters of Exemestane in Animal Models
| Animal Model | Formulation | Bioavailability | Key Findings | Reference |
|---|---|---|---|---|
| Rats and Dogs | IV formulation | ~5% | Extensive first-pass effect | fda.govnih.gov |
| Wistar Rats | Oral SMEDDS | 2.9-fold increase vs. suspension | Formulation significantly impacts absorption | nih.gov |
| Wistar Rats | Oral Suspension | - | Used as a comparator for bioavailability studies | nanobioletters.com |
Organ Distribution Studies Using Labeled Compounds
The use of isotopically labeled compounds is a cornerstone of preclinical research to determine how a drug is absorbed, distributed, metabolized, and excreted (ADME). While specific studies detailing the organ distribution of Exemestane-13C-D4 (major) are not prevalent in publicly available literature, extensive research has been conducted using other labeled forms of exemestane, such as ¹⁴C-exemestane. These studies provide a clear framework for understanding the distribution patterns of exemestane within an organism.
In preclinical studies involving rats, orally administered ¹⁴C-exemestane demonstrated systemic distribution. A key finding was the ability of the radioactivity associated with ¹⁴C-exemestane to cross the placental barrier, with concentrations of the compound and its metabolites being roughly equivalent in both maternal and fetal blood. accord-healthcare.asia This indicates that the drug can reach the fetal compartment. fda.gov
Further pharmacokinetic studies in rats and dogs have shown that exemestane is distributed extensively into tissues. cancercareontario.canih.gov Following administration, radioactivity was detected in various tissues, milk, urine, feces, and bile. fda.gov Notably, with the exception of elevated levels in the maternal rat ovary, the tissue concentrations of radioactivity were generally similar between pregnant and non-pregnant animals. fda.gov The elimination of the compound is comprehensive, with approximately equal amounts of ¹⁴C-labeled exemestane being excreted in both urine and feces within one week of administration. accord-healthcare.asia
These findings from studies with ¹⁴C-exemestane are critical for predicting the behavior of Exemestane-13C-D4 (major). The ¹³C and D4 labels in Exemestane-13C-D4 (major) allow it to be distinguished from its endogenous counterparts by mass spectrometry, making it an ideal tracer for such distribution studies without the need for radioactive materials.
Table 1: Summary of Preclinical Distribution Findings with Labeled Exemestane
| Species | Labeled Compound | Key Findings | Reference(s) |
| Rat | ¹⁴C-Exemestane | Radioactivity crosses the placenta. | accord-healthcare.asia |
| Rat | ¹⁴C-Exemestane | Equal elimination in urine and feces (~40% each) over one week. | accord-healthcare.asia |
| Rat, Dog | Not specified | Extensive distribution into tissues. | fda.govcancercareontario.ca |
| Rat | Not specified | Rapid transfer to the fetal compartment. | fda.gov |
| Rat | Not specified | Higher concentration of radioactivity in the maternal ovary. | fda.gov |
Mechanistic Studies of Drug-Enzyme Interactions and Isotope Effects
Isotopically labeled exemestane is invaluable for elucidating the complex interactions between the drug and its target enzyme, aromatase, as well as for investigating metabolic pathways and the kinetic isotope effect (KIE).
Exemestane is classified as a mechanism-based inhibitor, also known as a "suicide inhibitor." nih.govnih.gov This means that the aromatase enzyme itself metabolizes the parent exemestane molecule, converting it into a reactive intermediate. nih.govaacrjournals.org This intermediate then binds irreversibly and covalently to the enzyme's substrate-binding site, leading to permanent inactivation. nih.govaacrjournals.orgdrugbank.com To restore function, new enzyme must be synthesized. drugbank.com Studies using metabolic labeling with ³⁵S-methionine have demonstrated this mechanism by showing that exemestane treatment significantly reduces the half-life of the aromatase protein, promoting its degradation through the proteasome pathway. aacrjournals.org
The deuterium atoms in Exemestane-13C-D4 (major) are particularly important for studying the kinetic isotope effect (KIE). The KIE is a phenomenon where the substitution of a lighter isotope (like hydrogen, ¹H) with a heavier one (like deuterium, ²H or D) can alter the rate of a chemical reaction. portico.orgwikipedia.org This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, requiring more energy to break. nih.govunam.mx
In drug metabolism, many reactions are catalyzed by cytochrome P450 (CYP) enzymes, which often involve the cleavage of C-H bonds. oncologynewscentral.com If the cleavage of a specific C-H bond is the rate-limiting step in the metabolism of a drug, replacing that hydrogen with deuterium can significantly slow down the metabolic rate. portico.orgnih.gov Exemestane is primarily metabolized by the CYP3A4 enzyme through oxidation at the 6-methylene position. accord-healthcare.asiacancercareontario.ca
Table 2: Principles and Applications of Isotopic Labeling in Mechanistic Studies
| Labeled Compound/Method | Application | Principle | Reference(s) |
| Exemestane (general) | Mechanism of Action Study | Exemestane acts as a suicide inhibitor, being converted by aromatase to an intermediate that irreversibly binds and inactivates the enzyme. | nih.govnih.govaacrjournals.org |
| ³⁵S-Methionine Labeling | Aromatase Protein Stability | Measures the half-life of the aromatase protein to demonstrate that exemestane induces its degradation. | aacrjournals.org |
| Exemestane-13C-D4 (major) | Kinetic Isotope Effect (KIE) Studies | The stronger C-D bond compared to the C-H bond can slow down the rate of metabolic reactions if the bond cleavage is rate-limiting. | portico.orgwikipedia.orgnih.gov |
| Exemestane-13C-D4 (major) | Metabolite Profiling | The ¹³C and D labels allow for differentiation and quantification of the parent drug and its metabolites via mass spectrometry. |
Compound Table
Emerging Research Directions and Future Prospects of Labeled Exemestane Analogs
Integration with High-Resolution Mass Spectrometry for Enhanced Profiling
The integration of stable isotope-labeled standards like Exemestane-13C-D4 with high-resolution mass spectrometry (HRMS) offers a powerful approach for the detailed profiling of exemestane (B1683764) and its metabolites. HRMS provides exceptional mass accuracy and resolution, enabling the differentiation of compounds with very similar masses. When used in conjunction with a labeled internal standard, it allows for highly accurate quantification and confident identification of analytes in complex biological matrices. creative-proteomics.com
For instance, liquid chromatography-mass spectrometry (LC-MS) is a preferred method for steroid hormone analysis due to its high specificity and sensitivity, mitigating the cross-reactivity issues often seen in immunoassays. nih.govmdpi.com A study on the disposition of exemestane utilized a labeled internal standard, [13C, D3]-exemestane, for quantification via liquid chromatography–mass spectrometry in selective reaction monitoring (SRM) mode. nih.govresearchgate.net This technique, which monitors specific precursor-to-product ion transitions, demonstrates the precision achievable with labeled standards. nih.gov The use of Exemestane-13C-D4 in HRMS workflows would further enhance these capabilities, allowing for full-scan data acquisition to retrospectively identify unexpected metabolites and gain a more complete picture of the drug's metabolic fate.
Key Advantages of Integrating Labeled Exemestane with HRMS:
| Feature | Advantage | Scientific Implication |
| High Mass Accuracy | Unambiguous elemental composition determination. | Reduces false positives and increases confidence in metabolite identification. |
| High Resolution | Separation of isobaric interferences. | Cleaner spectra and more accurate quantification in complex samples. |
| Full-Scan Data | Retrospective data analysis for unknown compounds. | Enables discovery of novel metabolites without prior knowledge. |
| Labeled Standard | Correction for matrix effects and instrument variability. | Ensures high precision and accuracy in quantitative studies. nih.gov |
Development of Multiplexed Assays for Related Steroids and Metabolites
There is a growing need for analytical methods that can simultaneously measure multiple steroids and their metabolites from a single sample. Labeled internal standards are crucial for the development of such multiplexed assays, as they ensure accurate quantification for each analyte across a single chromatographic run. Exemestane-13C-D4 can serve as an ideal internal standard for the quantification of exemestane itself in a broader panel of steroid hormones.
The structural similarity of exemestane to endogenous androgens and estrogens makes it a relevant compound to include in steroid panels. dshs-koeln.de However, this similarity can also lead to cross-reactivity in less specific methods like immunoassays, causing falsely elevated results for other steroids like androstenedione (B190577). nih.govresearchgate.net LC-MS/MS methods, which are less prone to such interferences, are therefore the gold standard. mdpi.com
The development of microfluidic LC-MS/MS technology is further advancing multiplexed analysis by reducing sample and solvent consumption, making these assays more cost-effective and suitable for high-throughput screening. nih.gov A labeled compound like Exemestane-13C-D4 is essential for ensuring the robustness and accuracy of these miniaturized, high-throughput methods.
Role in Quantitative Proteomics and Metabolomics Research
Stable isotope labeling is a fundamental technique in quantitative proteomics and metabolomics. creative-proteomics.commetwarebio.commdpi.com In proteomics, methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use labeled amino acids to compare protein abundance between different cell populations. creative-proteomics.comnih.gov While Exemestane-13C-D4 is not directly used for labeling proteins, its application as a labeled internal standard is critical for the accurate quantification of drug-metabolizing enzymes and transporters in proteomics studies. nih.gov This allows researchers to correlate the expression levels of specific proteins with the metabolism and disposition of exemestane.
In metabolomics, stable isotope-labeled compounds are used to trace metabolic pathways and quantify metabolite fluxes. creative-proteomics.com Exemestane-13C-D4 can be used as an internal standard to accurately measure the levels of exemestane and its metabolites in metabolomic studies, providing insights into how the drug perturbs steroidogenic pathways. This is particularly relevant for understanding the systemic effects of aromatase inhibition and identifying potential biomarkers of drug efficacy or adverse effects. Recent studies have focused on identifying and quantifying novel metabolites of exemestane, a process that relies heavily on mass spectrometry and the availability of pure and labeled standards. nih.gov
Applications in 'Omics' Research:
| 'Omics' Field | Application of Exemestane-13C-D4 | Research Goal |
| Proteomics | Internal standard for quantifying drug-metabolizing enzymes. | To understand inter-individual variability in drug response. nih.gov |
| Metabolomics | Internal standard for quantifying exemestane and its metabolites. | To map the drug's impact on steroid metabolism and identify biomarkers. |
Application in Environmental Fate and Persistence Studies (Hypothetical)
The environmental presence of pharmaceuticals is a growing concern. Hypothetically, Exemestane-13C-D4 could be a valuable tool in studying the environmental fate and persistence of exemestane. By spiking environmental samples (e.g., water, soil) with a known amount of the labeled compound, researchers can use isotope dilution mass spectrometry to accurately quantify the concentration of the unlabeled, environmentally present exemestane.
This approach would allow for the sensitive and specific detection of exemestane at trace levels, overcoming matrix effects that are common in complex environmental samples. Such studies could investigate the degradation pathways of exemestane in different environmental compartments and assess its potential for bioaccumulation.
Potential for Advanced Imaging Techniques
Stable isotope imaging, particularly using techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), allows for the visualization of the subcellular distribution of labeled molecules with high spatial resolution. nih.govnih.gov While radio-labeled analogs are often used in imaging techniques like Positron Emission Tomography (PET) for whole-body distribution studies, stable isotope-labeled analogs like Exemestane-13C-D4 offer a complementary approach for high-resolution imaging at the cellular and tissue level. creative-proteomics.com
By administering Exemestane-13C-D4 in preclinical models, researchers could potentially use NanoSIMS to map its distribution within target tissues, such as breast tumors, and even within specific cellular compartments. This could provide unprecedented insights into the drug's mechanism of action and identify areas of accumulation. Correlating these high-resolution images with other imaging modalities could offer a multi-scale understanding of the drug's pharmacokinetics and pharmacodynamics. nih.gov
Q & A
Basic Research Questions
Q. What are the critical considerations in designing experiments using Exemestane-¹³C-D₄ (major) to ensure isotopic integrity?
- Methodological Answer : Experimental design must prioritize isotopic stability by controlling variables such as solvent choice, temperature, and pH. For example, deuterium-labeled compounds are sensitive to proton exchange in aqueous environments, necessitating non-polar solvents for storage and handling. Isotopic purity should be validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with protocols aligned with ICH guidelines for analytical validation (linearity, LOD, LOQ) . Pre-experimental controls, including stability tests under simulated experimental conditions (e.g., enzymatic assays), are essential to confirm isotopic integrity .
Q. How can researchers optimize synthesis protocols for Exemestane-¹³C-D₄ (major) to achieve high isotopic purity?
- Methodological Answer : Synthesis optimization requires factorial design approaches to evaluate reaction parameters (e.g., catalyst loading, reaction time). For instance, a 2³ factorial design can assess interactions between temperature, solvent polarity, and isotopic precursor concentration. Analytical validation via LC-MS/MS with isotopic peak ratio analysis (e.g., ¹³C:¹²C ≥ 99%) ensures purity . Post-synthesis purification steps, such as column chromatography with deuterated solvents, minimize isotopic dilution .
Q. What analytical techniques are most effective in characterizing Exemestane-¹³C-D₄ (major), and how should validation parameters be established?
- Methodological Answer : Triple quadrupole LC-MS/MS is optimal for quantifying isotopic enrichment, with validation parameters including intra-day precision (CV < 5%) and accuracy (90–110% recovery). NMR (¹H, ¹³C, and ²H) confirms structural integrity, while isotope ratio mass spectrometry (IRMS) validates ¹³C positional labeling. Method validation should follow EMA guidelines, including matrix effect assessments in biological samples (e.g., plasma, tissue homogenates) .
Advanced Research Questions
Q. How should researchers address discrepancies in pharmacokinetic data for Exemestane-¹³C-D₄ (major) across different metabolic studies?
- Methodological Answer : Discrepancies may arise from variations in assay sensitivity or biological matrices. A meta-analysis framework should be applied, stratifying data by study design (e.g., in vitro vs. in vivo), species, and detection limits. Bayesian hierarchical models can account for inter-study variability, while sensitivity analyses identify confounding variables (e.g., enzyme induction in hepatic microsomes) . Cross-validation with isotopologue-specific internal standards (e.g, ¹³C-D₃ analogs) improves data harmonization .
Q. What statistical approaches are recommended for analyzing dose-response relationships involving Exemestane-¹³C-D₄ (major) in complex biological matrices?
- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accommodates sparse pharmacokinetic data, while partial least squares regression (PLSR) handles multicollinearity in omics datasets. For dose-response curves, Hill equation fitting with bootstrapped confidence intervals (10,000 iterations) quantifies efficacy (EC₅₀) and cooperativity. Outlier detection via Grubbs’ test ensures robustness, particularly in heterogeneous tissues (e.g., tumor vs. normal) .
Q. How can multi-omics data integration be systematically incorporated into Exemestane-¹³C-D₄ (major) research to enhance mechanistic understanding?
- Methodological Answer : Multi-omics integration requires a tiered approach:
- Step 1 : Align metabolomics (LC-MS) and proteomics (SWATH-MS) datasets using time-matched sampling.
- Step 2 : Apply weighted gene co-expression network analysis (WGCNA) to identify hub nodes linking isotopic tracer distribution to protein interaction networks.
- Step 3 : Validate pathways (e.g., aromatase inhibition) via CRISPR-Cas9 knockouts in cell models, with isotopic flux analysis using ¹³C metabolic flux analysis (MFA) .
Data Management and Reproducibility
Q. What strategies ensure reproducibility of Exemestane-¹³C-D₄ (major) studies across laboratories?
- Methodological Answer : Implement standardized protocols for:
- Sample preparation : Use deuterated internal standards (e.g., D₆-cholesterol) to normalize extraction efficiencies.
- Instrument calibration : Daily tuning with NIST-traceable reference materials (e.g., ¹³C-glucose).
- Data reporting : Follow FAIR principles, with raw data (e.g, .RAW MS files) and metadata (e.g., HPLC gradients) archived in repositories like MetaboLights .
Theoretical and Conceptual Frameworks
Q. How can Exemestane-¹³C-D₄ (major) research be linked to broader pharmacological models of steroidogenesis inhibition?
- Methodological Answer : Position the compound within a kinetic-pharmacodynamic (K-PD) framework, integrating rate constants for aromatase binding (kₒₙ/kₒff) and isotopic tracer half-life. Compare with non-labeled Exemestane using molecular docking simulations (AutoDock Vina) to quantify ¹³C/D₄-induced steric effects. Contextualize findings via systematic reviews of CYP19A1 inhibition mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
